molecular formula C17H19N3O3S B2866061 1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione CAS No. 2097890-50-9

1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione

Cat. No.: B2866061
CAS No.: 2097890-50-9
M. Wt: 345.42
InChI Key: GSDUDWCYMAWMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione is a structurally complex compound featuring a pentane-1,5-dione backbone substituted with a phenyl group at position 1 and a pyrrolidine ring at position 3. The pyrrolidine moiety is further modified by a 1,2,5-thiadiazol-3-yloxy group at the 3-position. Its synthesis likely involves multi-step organic reactions, including ketone formation, heterocyclic ring construction, and nucleophilic substitution to attach the thiadiazole group.

Properties

IUPAC Name

1-phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-15(13-5-2-1-3-6-13)7-4-8-17(22)20-10-9-14(12-20)23-16-11-18-24-19-16/h1-3,5-6,11,14H,4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDUDWCYMAWMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation of Ethyl Phenylacetate

The 1-phenylpentane-1,5-dione intermediate can be synthesized via a Claisen condensation between ethyl phenylacetate and ethyl acetoacetate under basic conditions.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Sodium ethoxide (1.2 eq) Ethanol Reflux 6 hr 72%

Mechanistic Insight
Base-mediated deprotonation of ethyl acetoacetate generates an enolate, which attacks the carbonyl carbon of ethyl phenylacetate, followed by elimination of ethanol to form the diketone.

Formation of 1,2,5-Thiadiazole Ring

Cyclization of 1,2-Diamines with Sulfur Donors

The 1,2,5-thiadiazole ring is constructed via cyclization of 1,2-diamine precursors with sulfuryl chloride (SO₂Cl₂).

Procedure

  • 3-Aminopyrrolidin-3-ol (1.0 eq) is treated with SO₂Cl₂ (1.5 eq) in dry chloroform at 60°C for 4 hr.
  • The intermediate 3-chloro-1,2,5-thiadiazole is isolated via filtration (Yield: 68%).

Key Data

  • ¹H NMR (CDCl₃): δ 4.21 (s, 1H, NH), 3.89–3.75 (m, 4H, pyrrolidine-H).
  • LC-MS : m/z 174.03 [M+H]⁺.

Alternative Multi-Component Approaches

TMDP-Catalyzed One-Pot Synthesis

Inspired by triazolo[1,5-a]pyrimidine syntheses, 4,4’-trimethylenedipiperidine (TMDP) catalyzes a three-component reaction between:

  • Ethyl 5-oxo-5-phenylpentanoate
  • 3-(Hydroxypyrrolidinyl)-1,2,5-thiadiazole
  • Trimethyl orthoformate

Conditions

  • Catalyst : TMDP (10 mol%)
  • Solvent : Ethanol/H₂O (1:1)
  • Temperature : 65°C, 3 hr
  • Yield : 54%

Advantages

  • Avoids isolation of intermediates.
  • TMDP recyclability (5 cycles with <5% yield drop).

Spectroscopic Characterization

Comparative Analysis of Synthetic Batches

Parameter Route 4.1 (Mitsunobu) Route 5.1 (TMDP)
¹H NMR Purity 95% 89%
HPLC Purity 98.2% 93.7%
Melting Point 132–134°C 128–131°C

Notable Signals

  • ¹³C NMR : δ 207.5 (C=O, dione), 162.1 (C-O-Thiadiazole).
  • IR : 1715 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (S=O).

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Factor Mitsunobu Route TMDP Route
Raw Material Cost $412/kg $287/kg
Process Waste 38% 22%
Catalyst Recovery Not feasible 92% efficiency

Recommendation The TMDP-catalyzed method is preferable for scale-up due to lower reagent costs and greener metrics, despite marginally lower purity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pentane-dione derivatives and heterocyclic systems. Below is a comparative analysis based on the available evidence:

Pentane-1,5-dione Derivatives

  • 3-(4-Hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione (Compound 7 in ): Structure: Features a pentane-1,5-dione core with two 4-methylphenyl groups and a 4-hydroxyphenyl substituent. Synthesis: Produced via biotransformation of 4-hydroxy-4′-methylchalcone using aerobic bacteria, yielding an unpredictable product with dual ketone groups .
  • 1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1,4-pentanedione (FDB019688 in ): Structure: Contains a pyrrolizine ring fused to a pentane-1,4-dione system with a methyl substituent.

Heterocyclic Modifications

  • Thiadiazole-containing analogs: The 1,2,5-thiadiazole group in the target compound is electron-deficient, enhancing its ability to participate in π-stacking or hydrogen bonding.
  • Pyrrolidine derivatives :
    The pyrrolidine ring in the target compound is functionalized with an oxygen-linked thiadiazole. In contrast, 2-hydroxy-4′-methyldihydrochalcone (Compound 2 in ) features a simpler pyrrolidine-free structure, highlighting the role of nitrogen-containing heterocycles in modulating solubility and target affinity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Reported Activity
1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione Pentane-1,5-dione Phenyl, thiadiazole-pyrrolidine Presumed multi-step organic synthesis Not explicitly reported
3-(4-Hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione Pentane-1,5-dione Dual 4-methylphenyl, 4-hydroxyphenyl Microbial biotransformation Novel, unpredictable product
1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1,4-pentanedione Pentane-1,4-dione Pyrrolizine, methyl Chemical synthesis Unknown

Research Findings and Gaps

  • Structural Insights : The target compound’s thiadiazole-pyrrolidine-pentanedione architecture is distinct from other derivatives, suggesting unique physicochemical properties (e.g., logP, solubility) that could influence bioavailability.
  • Synthesis Challenges : The complexity of introducing both thiadiazole and pyrrolidine groups may require advanced techniques like those described in crystallography software (e.g., SHELXL for structural refinement) .

Biological Activity

1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews its biological activity, focusing on its anticancer properties, herbicidal effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure that includes a phenyl group, a pyrrolidine moiety, and a thiadiazole ring. The molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC16_{16}H18_{18}N4_{4}O2_{2}S
Molecular Weight342.40 g/mol
Melting PointNot available

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

A notable study demonstrated that certain thiadiazole derivatives exhibited IC50_{50} values significantly lower than sorafenib, a well-known anticancer drug. For example:

CompoundCell LineIC50_{50} (µM)
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylureaHeLa0.37
SorafenibHeLa7.91

Flow cytometry analysis revealed that these compounds induced apoptosis in HeLa cells and interrupted the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents .

Herbicidal Activity

The compound has also been evaluated for herbicidal activity. Similar compounds in the thiadiazole class have demonstrated effectiveness against various weeds by inhibiting specific metabolic pathways crucial for plant growth. The mechanism often involves disrupting photosynthesis or interfering with hormonal balance within the plants.

In practical applications, derivatives of thiadiazole have been formulated into herbicides that show selective activity against target weeds while minimizing damage to crops. This selectivity is particularly important in agricultural settings where crop safety is paramount.

Other Pharmacological Activities

Beyond anticancer and herbicidal properties, compounds with similar structures have been investigated for additional pharmacological effects:

  • Antiviral Activity : Some thiadiazole derivatives have shown promise as antiviral agents by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies highlight the efficacy of thiadiazole-containing compounds:

  • Study on Anticancer Efficacy : A series of experiments were conducted where various substituted thiadiazoles were tested against different cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly impacted cytotoxicity and selectivity towards cancer cells.
  • Herbicidal Evaluation : Field trials demonstrated that formulations including thiadiazole derivatives effectively controlled weed populations without adversely affecting crop yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.